4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride
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Overview
Description
4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride is an organic compound that features a dioxolane ring, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be formed by the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the fluorinated dioxolane derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dioxolane ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various substituted benzene derivatives .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride: Lacks the fluorine atom, which may affect its reactivity and applications.
2-Fluorobenzenesulfonyl chloride:
4-(1,3-Dioxolan-2-yl)-benzenesulfonyl fluoride: Contains a fluoride group instead of a chloride, which can alter its reactivity and stability.
Uniqueness
The presence of both the dioxolane ring and the fluorine atom in 4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride imparts unique chemical properties, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c10-16(12,13)8-2-1-6(5-7(8)11)9-14-3-4-15-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRCHEAGTLBQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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